molecular formula C6H10F3NS B2701906 3-(Trifluoromethyl)-1,4-thiazepane CAS No. 1462361-43-8

3-(Trifluoromethyl)-1,4-thiazepane

Cat. No.: B2701906
CAS No.: 1462361-43-8
M. Wt: 185.21
InChI Key: TWDUPYSXQSNHGB-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Heterocyclic Ring Systems in Chemical Biology Research

Seven-membered heterocyclic rings are integral structural motifs found in a variety of biologically active natural products and synthetic pharmaceuticals. numberanalytics.com Their larger ring size, compared to their five- and six-membered counterparts, imparts a greater degree of conformational flexibility, allowing them to adopt a wider range of spatial arrangements. This three-dimensional diversity is a key attribute that enables these scaffolds to interact with biological targets in unique ways. However, the synthesis of seven-membered rings can be challenging due to less favorable enthalpic and entropic factors compared to the formation of smaller rings. daneshyari.comstackexchange.com

Azepane and oxepane (B1206615) scaffolds, which are seven-membered rings containing a nitrogen or oxygen atom respectively, are prominent in medicinal chemistry. daneshyari.comnih.gov Azepanes, for instance, are found in the top 100 most frequently used ring systems in small-molecule drugs and are components of various analgesic and antipsychotic agents. daneshyari.comcolab.wsnih.gov The development of synthetic methods to access functionalized azepanes is an active area of research, with techniques such as ring-closing metathesis, ring expansion, and intramolecular reductive amination being employed. daneshyari.comchemistryviews.org Oxepane scaffolds are prevalent in complex natural products like the brevetoxin (B15176840) and ciguatoxin families. daneshyari.com The synthesis of these oxygen-containing heterocycles is often more challenging than their five- and six-membered analogues. daneshyari.com

The conformational landscape of seven-membered rings is considerably more complex than that of smaller rings like cyclohexane. They can exist in multiple, low-energy conformations such as chair, boat, and twist-boat forms. cdnsciencepub.comresearchgate.netresearchgate.net This conformational flexibility allows for a more extensive exploration of chemical space, which can be advantageous in the design of drug candidates that require precise three-dimensional orientations for optimal binding to their biological targets. nih.govnih.govresearchgate.net The introduction of heteroatoms and substituents further influences the conformational preferences of the ring. cdnsciencepub.com

The 1,4-Thiazepane (B1286124) Scaffold: A Privileged Structure in Research

The 1,4-thiazepane scaffold, a seven-membered ring containing both a nitrogen and a sulfur atom at positions 1 and 4, respectively, has emerged as a "privileged structure" in medicinal chemistry. This designation is due to its ability to serve as a versatile template for the development of ligands for a variety of biological targets.

The study of thiazepine derivatives, particularly benzothiazepines, has a rich history. nih.govwikipedia.org Diltiazem, a well-known calcium channel blocker containing a benzothiazepine (B8601423) core, is a classic example of the therapeutic potential of this class of compounds. wikipedia.org Foundational research has established various synthetic routes to thiazepine and its derivatives, including the condensation of aminothiols with various precursors. ijprs.comresearchgate.net These early discoveries laid the groundwork for the exploration of non-fused thiazepane systems.

The thiazepane core has been associated with a wide range of preclinical biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antidiabetic, anti-inflammatory, and antimicrobial agents. nih.govnih.gov More recently, 1,4-thiazepanes have been identified as promising scaffolds for the development of inhibitors for challenging drug targets, such as bromodomains, which are implicated in cancer. nih.govnih.govresearchgate.net The three-dimensional character of the 1,4-thiazepane ring is thought to contribute to improved specificity in protein-binding interactions. nih.govnih.govresearchgate.net

Strategic Incorporation of the Trifluoromethyl Group in Research Chemistry

The trifluoromethyl (CF3) group is a key substituent in modern medicinal chemistry, often referred to as a "magic methyl" analogue due to its profound impact on molecular properties. mdpi.comresearchgate.net Its incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.combohrium.comnih.gov The strong electron-withdrawing nature of the CF3 group can influence the acidity of nearby functional groups and alter the electronic properties of aromatic rings. mdpi.com Furthermore, its lipophilicity can be fine-tuned to optimize membrane permeability. nih.gov The synthesis of trifluoromethylated compounds, including heterocycles, is an active area of research with numerous methods being developed for the introduction of this important functional group. nih.govnih.govfrontiersin.org

Influence of Trifluoromethyl Group on Molecular Properties in Research Design

The trifluoromethyl group is a powerful modulator of molecular characteristics in research design due to its unique electronic and steric properties. nih.govmdpi.com Its incorporation into a molecule can profoundly alter its behavior, a strategy frequently employed in medicinal chemistry to refine the properties of lead compounds. researchgate.nethovione.com

The primary effects of introducing a -CF3 group include:

Increased Lipophilicity : The -CF3 group is more lipophilic than a methyl group, which can enhance a molecule's ability to permeate biological membranes. researchgate.netmdpi.com This property is critical for influencing in vivo uptake and transport. mdpi.com

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased stability can extend the half-life of a compound in biological systems.

Altered Electronic Properties : As a potent electron-withdrawing group, the -CF3 moiety can significantly lower the pKa of nearby amines, affecting their ionization state at physiological pH. nih.govnih.gov This can change how a molecule interacts with its biological targets. acs.org

Conformational Changes : The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can influence the molecule's preferred conformation and how it fits into a protein's binding site. mdpi.comnih.gov

These influences are summarized in the table below, comparing the trifluoromethyl group to a simple methyl group.

PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Impact on Research Design
Lipophilicity (Hansch π) +0.56+0.88Enhances membrane permeability and absorption. mdpi.com
Metabolic Stability Susceptible to oxidationHighly resistant to oxidationIncreases compound half-life and bioavailability. nih.govmdpi.com
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingModifies acidity/basicity of nearby groups, alters binding interactions. nih.govnih.gov
Steric Size SmallerBulkierCan improve binding selectivity by occupying specific pockets in a target protein. mdpi.comnih.gov

Emerging Methodologies for Trifluoromethylation in Complex Molecules

The growing importance of trifluoromethylated compounds has spurred the development of new and efficient synthetic methods. Historically, introducing a -CF3 group was challenging, but modern chemistry offers several advanced strategies. These can be broadly categorized into two approaches: the use of trifluoromethyl-containing building blocks and the direct trifluoromethylation of existing molecular scaffolds. rsc.org

Recent advancements focus on direct C-H trifluoromethylation, which offers a more atom-economical and efficient route by functionalizing an existing carbon-hydrogen bond. pnas.orgnih.gov These methods often utilize a trifluoromethyl radical source that can react with a wide range of heterocyclic systems under mild conditions. pnas.org Key features of these emerging techniques include:

Operational Simplicity : New reagents are often benchtop stable and the reactions can proceed at ambient temperatures, avoiding the need for specialized equipment or hazardous materials like gaseous CF3I. pnas.orgnih.gov

Broad Substrate Scope : Modern protocols are effective on a variety of heterocyclic cores, including both electron-rich and electron-deficient systems, and demonstrate high tolerance for other functional groups within the molecule. rsc.orgpnas.org

Scalability : Many of these new methods are scalable, allowing for the production of gram-level quantities of the desired compound, which is crucial for further research and development. google.com

Research Rationale for 3-(Trifluoromethyl)-1,4-thiazepane Investigation

The specific investigation of this compound is driven by the potential to create a novel chemical scaffold that combines the advantageous properties of both the trifluoromethyl group and the thiazepane core.

Hypothesis on the Synergistic Research Effects of Trifluoromethylation and Thiazepane Core

The 1,4-thiazepane ring is a seven-membered saturated heterocycle that possesses a high degree of three-dimensional (3D) character. nih.govresearchgate.net This structural complexity is increasingly sought after in drug discovery to explore new areas of chemical space beyond the flat, two-dimensional structures that have historically dominated screening libraries. researchgate.netnih.gov

The central hypothesis is that installing a trifluoromethyl group at the 3-position of the 1,4-thiazepane core will result in a synergistic combination of properties. The 3D structure of the thiazepane could provide a novel framework for orienting functional groups in space to achieve specific and selective interactions with biological targets. researchgate.net Simultaneously, the trifluoromethyl group would be expected to confer enhanced metabolic stability and lipophilicity while modulating the basicity of the nitrogen atom in the ring. mdpi.comnih.gov This combination could produce a scaffold with improved drug-like properties, representing a valuable addition to 3D fragment libraries used in screening against diverse protein targets. nih.gov

Current Gaps and Future Research Directions within the Thiazepane Chemical Space

Despite their potential, seven-membered heterocyclic systems like 1,4-thiazepanes remain underrepresented in fragment screening libraries and the broader chemical space of explored molecules. researchgate.net A significant gap exists in the synthesis and characterization of substituted thiazepanes, particularly those bearing functional groups like -CF3 that are known to be valuable in medicinal chemistry.

The primary future research direction is the development of a robust and versatile synthesis for this compound and its derivatives. Efficient access to this scaffold is the first step toward exploring its potential. nih.gov Subsequent research would involve:

Characterization : Thoroughly characterizing the physicochemical properties of the compound to validate the hypothesized effects of the -CF3 group.

Library Generation : Using the core scaffold to generate a library of derivatives for screening against various biological targets, such as bromodomains, for which thiazepanes have already shown affinity. researchgate.net

Computational Studies : Employing computational models to understand the conformational preferences of the fluorinated thiazepane ring and to guide the design of new analogues.

Filling this gap in the thiazepane chemical space by synthesizing and evaluating novel compounds like this compound represents a promising strategy for discovering new chemical probes and potential starting points for drug discovery programs. arxiv.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NS/c7-6(8,9)5-4-11-3-1-2-10-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDUPYSXQSNHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CSC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Stereoselective Approaches to 3 Trifluoromethyl 1,4 Thiazepane

General Strategies for 1,4-Thiazepane (B1286124) Ring Construction in Research

The formation of seven-membered rings like 1,4-thiazepane can be challenging due to unfavorable entropic and enthalpic factors. researchgate.net However, various synthetic strategies have been developed to efficiently construct this heterocyclic scaffold.

A prevalent method for synthesizing the 1,4-thiazepane core involves the cyclocondensation reaction between a cysteine derivative (or a related 1,2-amino thiol like cysteamine) and an α,β-unsaturated carbonyl compound. nih.govnih.gov This approach leverages the nucleophilicity of both the thiol and amine groups of the cysteine moiety.

The reaction typically proceeds via a tandem conjugate addition/cyclization mechanism. Initially, the thiol group of the cysteamine (B1669678) undergoes a Michael addition to the β-position of the α,β-unsaturated ester or ketone. srce.hr This is followed by an intramolecular cyclization, where the amine group attacks the carbonyl carbon, leading to the formation of a 1,4-thiazepanone intermediate. Subsequent reduction of the ketone functionality yields the 1,4-thiazepane ring. nih.gov

Researchers have optimized this one-pot synthesis by exploring different bases, solvents, and acyl transfer additives to improve yields and reaction times. For instance, the use of DBU as a base and imidazole (B134444) as an additive has been shown to significantly enhance the efficiency of the cyclization. nih.gov The reaction conditions are generally mild and can tolerate a variety of functional groups on the α,β-unsaturated ester, making it a versatile method for generating diverse 1,4-thiazepanones. nih.govnih.gov

Table 1: Examples of Cyclocondensation Reactions for 1,4-Thiazepanone Synthesis

α,β-Unsaturated Ester/Ketone Amine Thiol Product Key Findings Reference
α,β-Unsaturated Esters Cysteamine 1,4-Thiazepanones One-pot synthesis with good yields (0.5-3h reaction time). Tolerates a broad substrate scope. nih.govnih.gov
α,β-Unsaturated Ketones 2-Aminothiophenol (B119425) Derivatives Benzo[b] nih.govnih.govthiazepine Derivatives Cyclo-condensation reaction at room temperature. scispace.com

This table presents a selection of research findings and is not exhaustive.

Intramolecular cyclization is another key strategy for constructing the 1,4-thiazepane ring system. This approach involves creating a linear precursor that already contains the necessary atoms for the ring, which then undergoes cyclization to form the final heterocyclic product.

One such method involves the electrophilic cyclization of N-propargylic β-enaminothiones. researchgate.net These precursors can be synthesized from the corresponding N-propargylic β-enaminones by thionation using Lawesson's reagent. Treatment of the N-propargylic β-enaminothiones with an electrophilic reagent like zinc chloride in refluxing chloroform (B151607) induces an intramolecular cyclization to yield 2-methylene-2,3-dihydro-1,4-thiazepines. researchgate.net

Another example is the NBS-promoted site-selective intramolecular cyclization that provides access to benzo[e] nih.govnih.govthiazepine derivatives. nih.govacs.org This method involves an initial α-C-H thiocyanation of aminomaleimides followed by a tandem S-CN bond cleavage and intramolecular cyclization, resulting in the formation of the seven-membered S/N-heterocycle. nih.govacs.org

Annulation reactions, where a new ring is formed onto an existing one, are powerful tools for constructing fused thiazepane systems, such as dibenzo[b,f] nih.govnih.govthiazepines. These fused systems are of significant interest in medicinal chemistry. researchgate.net

A notable example is the base-induced formal [4+3] annulation reaction between in situ-formed aza-ortho-quinone methides and pyridinium (B92312) 1,4-zwitterionic thiolates. acs.org This protocol provides a reliable method for synthesizing benzo[e] nih.govnih.govthiazepine derivatives in good yields. acs.org Other annulation strategies include the visible-light-induced Staudinger [2+2] annulation between α-diazo ketones and dibenzo[b,f] nih.govnih.govthiazepine-imines to form tetracyclic fused β-lactams. researchgate.net Isocyanide-based multicomponent reactions have also been employed to synthesize pyrrole-fused dibenzothiazepine derivatives through a [1+2+2] annulation process. beilstein-journals.org

To address the challenges associated with the synthesis of seven-membered rings, microwave-assisted organic synthesis has emerged as a valuable technique. researchgate.net Microwave irradiation can significantly reduce reaction times, improve yields, and enhance the efficiency of cyclization reactions that are often sluggish under conventional heating. mdpi.com

A general procedure for the synthesis of 2-substituted tetrahydro-1,3-thiazepines utilizes microwave-assisted cyclization of 4-thioamidobutanols. researchgate.netresearchgate.net The acyclic precursors are prepared in high yields, and their subsequent cyclodehydration, promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free microwave conditions, affords the desired seven-membered iminothioethers in good to excellent yields with very short reaction times. researchgate.net This method has been used to synthesize a range of previously unreported 2-aryl, alkenyl, aralkyl, and alkyl substituted tetrahydro-1,3-thiazepines. researchgate.net

Direct Introduction of the Trifluoromethyl Group at the 3-Position of 1,4-Thiazepane

The direct introduction of a trifluoromethyl (CF3) group into a heterocyclic ring is a crucial step in the synthesis of many modern pharmaceuticals and agrochemicals, as this group can enhance properties like metabolic stability and lipophilicity. rsc.orgresearchgate.net While a specific protocol for the direct trifluoromethylation of the 1,4-thiazepane ring at the 3-position to yield 3-(Trifluoromethyl)-1,4-thiazepane is not explicitly detailed in the surveyed literature, general methods for the trifluoromethylation of heterocycles provide a strong basis for how this could be achieved. A plausible synthetic strategy would involve first constructing the 1,4-thiazepane ring and then introducing the trifluoromethyl group, or alternatively, using a trifluoromethylated building block in the ring-forming reaction.

A variety of reagents and methods have been developed for the introduction of the CF3 group into organic molecules, including heterocyclic systems. nih.gov These methods can be broadly categorized into radical, nucleophilic, and electrophilic trifluoromethylation. acs.org

Radical Trifluoromethylation: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) are widely used for the direct trifluoromethylation of a range of substrates under oxidative conditions. beilstein-journals.org This reagent has been successfully used for the creation of Csp2–CF3 bonds in heterocyclic compounds. beilstein-journals.org

Nucleophilic Trifluoromethylation: Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent) is a common nucleophilic trifluoromethylating agent. It can be used to introduce the CF3 group onto electrophilic centers, such as imines, which could be a potential intermediate in the synthesis of this compound.

Electrophilic Trifluoromethylation: Hypervalent iodine reagents, such as Togni reagents, are effective for the electrophilic trifluoromethylation of various nucleophilic substrates, including nitrogen heterocycles. nih.gov These reagents have been used for the direct N-trifluoromethylation of azoles. nih.gov Another class of electrophilic reagents includes diaryl(trifluoromethyl)sulfonium salts. researchgate.net

Using Trifluoromethylated Building Blocks: An alternative to direct trifluoromethylation is the use of synthons that already contain the CF3 group. For example, trifluoroacetic anhydride (B1165640) (TFAA) can act as both a trifluoromethylating agent and a dehydrating agent in the synthesis of trifluoromethylated imidazo-fused N-heterocycles. acs.org Similarly, trifluoromethyl-containing building blocks like 2,2,2-trifluorodiazoethane (B1242873) and trifluoroacetyl derivatives are used in cycloaddition and cascade reactions to construct CF3-substituted heterocycles. rsc.org For the synthesis of this compound, a potential route could involve the reaction of cysteamine with an α,β-unsaturated ester containing a trifluoromethyl group, such as 2,2,2-trifluoroethyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate. acs.org

Table 2: Common Trifluoromethylation Reagents for Heterocycle Synthesis

Reagent Type Example Reagent Description Reference
Radical Sodium Trifluoromethanesulfinate (CF3SO2Na) Widely used for direct trifluoromethylation under oxidative conditions. beilstein-journals.org
Nucleophilic Trifluoromethyltrimethylsilane (TMSCF3) A common source of the nucleophilic CF3- anion. -
Electrophilic Hypervalent Iodine Reagents (Togni Reagents) Effective for the electrophilic trifluoromethylation of N-heterocycles. nih.gov
Building Block Trifluoroacetic Anhydride (TFAA) Can act as a CF3 source and a dehydrating agent in cyclization reactions. acs.org

This table provides a summary of common reagent types and is not an exhaustive list of all available trifluoromethylating agents.

Regioselective Trifluoromethylation Strategies

Direct trifluoromethylation of a pre-formed 1,4-thiazepane ring presents a formidable challenge due to the multiple potential reaction sites and the inherent reactivity of trifluoromethylating agents. However, strategies developed for other heterocyclic systems could potentially be adapted. Direct C-H trifluoromethylation is the most idealized approach for introducing a CF3 group. nih.gov

Radical C-H trifluoromethylation often suffers from a lack of regioselectivity on six-membered heteroaromatics, yielding mixtures of isomers. chemrxiv.org A potential strategy to control the position of trifluoromethylation involves the use of cyclodextrins as additives, which can control regioselectivity by encapsulating the substrate within their hydrophobic cavity. chemrxiv.org Another powerful technique is the use of a removable directing group. For instance, a highly selective copper-catalyzed C2-trifluoromethylation of indoles has been achieved using a directing group on the nitrogen atom. frontiersin.org A similar approach could be envisioned for 1,4-thiazepane, where a directing group on the nitrogen at position 4 could direct a CF3 radical or electrophile to the adjacent C3 position.

Alternatively, nucleophilic trifluoromethylation can be employed. A general method for N-heteroaromatics involves their conversion to N-oxides, which are then activated by trifluoromethyldifluoroborane to facilitate a highly regioselective addition of a trifluoromethyl nucleophile. nih.gov Applying this to the 1,4-thiazepane scaffold would require selective N-oxidation and subsequent activation to favor attack at the C3 position.

Reagent TypeExample Reagent(s)General ApplicationPotential for 1,4-Thiazepane
Radical CF3 Source Togni Reagents, CF3IC-H trifluoromethylation of heteroaromaticsPotentially applicable, but may lack regioselectivity without a directing group. frontiersin.org
Electrophilic CF3 Source Umemoto's ReagentsTrifluoromethylation of nucleophiles (e.g., enolates)Could be used on a pre-formed thiazepanone enolate at the C3 position. cas.cn
Nucleophilic CF3 Source Ruppert-Prakash Reagent (TMSCF3)Addition to carbonyls and iminesCould add to a C3-keto-1,4-thiazepane precursor. organic-chemistry.orgmdpi.com

Synthesis of this compound from Pre-functionalized Trifluoromethylated Building Blocks

A more controlled and often higher-yielding approach involves constructing the thiazepane ring from precursors that already contain the trifluoromethyl group at the desired position. This strategy transfers the challenge from regioselective functionalization to the synthesis of suitable trifluoromethylated starting materials and their subsequent cyclization.

Trifluoromethylated alkynes and enones are versatile building blocks in heterocyclic synthesis. researchgate.netmdpi.com A plausible and efficient route to 1,4-thiazepanones involves the one-pot reaction of α,β-unsaturated esters with 1,2-amino thiols. nih.govnih.gov This methodology can be directly adapted for the synthesis of the target compound.

The synthesis could commence with a Michael-type conjugate addition of cysteamine (2-aminoethanethiol) to a trifluoromethyl-substituted α,β-unsaturated carbonyl compound, such as a 4,4,4-trifluorocrotonate ester. The initial addition of the soft thiol nucleophile to the β-position would be followed by an intramolecular cyclization via amide bond formation between the pendant amine and the ester. The resulting 3-(trifluoromethyl)-1,4-thiazepan-5-one can then be reduced to the desired this compound using standard reducing agents like borane (B79455) dimethylsulfide or sodium borohydride/iodine. nih.gov

Similarly, trifluoromethylated alkynes are valuable precursors. organic-chemistry.org Halogen-induced cyclization of terminal alkynyl thioethers has been shown to produce thiazepine-fused quinazolinones, demonstrating that the formation of the seven-membered ring from an alkyne is feasible. researchgate.netdntb.gov.ua A strategy could involve the S-alkylation of cysteamine with a suitable trifluoromethylated propargyl halide, followed by intramolecular cyclization.

Building BlockGeneral StructureSynthetic Utility for Heterocycles
Trifluoromethylated Enone R-CO-CH=CH-CF3Precursors for Michael additions and subsequent cyclizations. researchgate.net
Trifluoromethylated Alkyne R-C≡C-CF3Substrates for cycloaddition and cyclization reactions. organic-chemistry.orgorganic-chemistry.org
Trifluoromethylnitrone R-CH=N+(O-)-CF3Versatile for [3+2] cycloadditions to form various heterocycles. rsc.org
β-CF3-1,3-enynes R-C≡C-C(CF3)=CH-R'Building blocks for constructing pyrroles, isoxazoles, and thiophenes. mdpi.com

Ring expansion reactions provide a powerful method for accessing medium-sized rings, which are often difficult to synthesize via direct cyclization due to unfavorable enthalpic and entropic factors. nih.gov This approach would involve the synthesis of a smaller, pre-functionalized five- or six-membered ring containing the CF3 group, followed by a rearrangement that expands the ring to the seven-membered thiazepane system.

One potential pathway is the Beckmann rearrangement. nih.gov This could start with a 4-(trifluoromethyl)tetrahydro-1,4-thiopyran-4-ol. Oxidation would yield the corresponding ketone, which could then be converted to its oxime. Treatment of the oxime with acid would initiate the Beckmann rearrangement, ideally leading to the formation of a 3-(trifluoromethyl)-1,4-thiazepan-5-one, with the carbon bearing the trifluoromethyl group migrating to the nitrogen atom. A similar strategy using a Schmidt reaction on the ketone could also be explored.

Another established concept is the cyclization/ring expansion (CRE) cascade reaction, which has been used to generate medium-sized ring building blocks. nih.gov While not demonstrated specifically for 1,4-thiazepane, the principle of using a smaller ring to template the formation of a larger one is a valid and powerful synthetic tool.

Asymmetric Synthesis of Chiral this compound Derivatives

Since the C3 position of this compound is a stereocenter, controlling its absolute stereochemistry is crucial for developing enantiomerically pure compounds for potential pharmaceutical applications. Asymmetric synthesis can be achieved through stereoselective cyclization reactions or by employing chiral auxiliaries.

Stereoselective cyclization involves the formation of the thiazepane ring from an achiral or prochiral precursor in a manner that preferentially forms one enantiomer over the other. This is typically achieved using a chiral catalyst or reagent.

One relevant strategy is electrophilic heterocyclization. For example, the halogen-induced cyclization of 2-(pent-4-in-1-ylthio)-3-phenylquinazolin-4(3H)-one has been shown to be stereoselective, leading to the E-isomer of the resulting thiazepine-fused product. researchgate.netdntb.gov.ua A similar reaction on a prochiral trifluoromethylated substrate, perhaps using a chiral halogenating agent or a chiral Lewis acid catalyst, could induce enantioselectivity during the ring-closing step.

Furthermore, organocatalysis offers powerful methods for asymmetric synthesis. The enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift is catalyzed by cinchona alkaloids. nih.gov This highlights the ability of chiral organic catalysts to control stereocenters adjacent to a trifluoromethyl group. A potential strategy for the thiazepane could involve an intramolecular Michael addition of a thiol onto a trifluoromethylated enamine, catalyzed by a chiral Brønsted or Lewis acid, to set the C3 stereocenter during cyclization.

A classic and reliable method for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. sigmaaldrich.com The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed. sigmaaldrich.comconicet.gov.ar

A viable strategy for chiral this compound could employ a three-step sequence analogous to a known asymmetric cyclopropanation. rsc.org

Attachment: An achiral precursor, such as 4,4,4-trifluorocrotonic acid, could be coupled to a chiral auxiliary, for instance, an Evans oxazolidinone.

Diastereoselective Reaction: The resulting adduct would then undergo a diastereoselective conjugate addition with a protected cysteamine derivative (e.g., N-Boc-cysteamine). The steric bulk of the chiral auxiliary would shield one face of the double bond, forcing the incoming thiol to attack from the opposite face, thus establishing the C3 stereocenter with high diastereoselectivity.

Cyclization and Removal: Following the Michael addition, the protecting group on the nitrogen would be removed, and the molecule would be induced to cyclize. Finally, the chiral auxiliary would be cleaved under standard conditions (e.g., hydrolysis) to yield the enantiomerically enriched 3-(trifluoromethyl)-1,4-thiazepan-5-one, which can be subsequently reduced to the final product. The auxiliary can often be recovered and reused. sigmaaldrich.com

Chiral Auxiliary TypeCommon ExamplesKey Feature
Oxazolidinones Evans AuxiliariesProvide excellent stereocontrol in aldol, alkylation, and conjugate addition reactions. rsc.org
Sulfinamide Ellman's AuxiliaryUsed for the asymmetric synthesis of amines from imines.
Ephedrine Derivatives (1R,2S)-EphedrineUsed to create chiral reagents and catalysts for various transformations. sigmaaldrich.com
Carbohydrate-based Levoglucosenone-derived auxiliariesReadily available from the chiral pool and effective in Diels-Alder reactions. conicet.gov.ar

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

The asymmetric synthesis of chiral 1,4-thiazepanes, particularly those with a stereocenter at the C3 position, represents a significant challenge in synthetic organic chemistry. While specific literature on the organocatalytic or metal-catalyzed asymmetric synthesis of this compound is not extensively documented, general principles and methodologies applied to similar structures provide a foundational framework.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. For instance, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been employed in the synthesis of 1,4-dihydropyridines. csic.es These catalysts function by activating the substrate through hydrogen bonding, enabling stereocontrolled transformations. Similarly, bifunctional organocatalysts, like squaramides and thioureas, have been successfully used in asymmetric sulfa-Michael additions to form chiral thioethers, a key step in the synthesis of benzothiazepines. researchgate.net One could envision a strategy where a chiral organocatalyst mediates the conjugate addition of a thiol to an α,β-unsaturated precursor bearing a trifluoromethyl group, followed by cyclization to yield the chiral this compound.

Metal-catalyzed asymmetric synthesis offers another viable route. Transition metals such as copper, rhodium, and iridium are known to catalyze a variety of asymmetric transformations. cas.cncatalyst-enabling-synthetic-chemistry.com For example, copper-catalyzed stereospecific trifluoromethylation of optically active secondary propargyl sulfonates has been reported as a strategy for direct asymmetric trifluoromethylation. nih.gov A potential pathway to this compound could involve the asymmetric reduction of a cyclic imine precursor or the enantioselective cyclization of a linear substrate containing the trifluoromethyl group, catalyzed by a chiral metal complex. Photocatalytic methods using iridium or copper complexes in the presence of a Lewis acid have also been developed for the synthesis of thiazepanes from aldehydes and silicon amine protocol (SLAP) reagents, offering a pathway that could potentially be adapted for asymmetric synthesis. merckmillipore.comresearchgate.net

A notable approach for the stereoselective introduction of a trifluoromethyl group involves the nucleophilic trifluoromethylation of N-(tert-butylsulfinyl)imines using trimethyl(trifluoromethyl)silane (TMSCF3). umb.edu This method has been shown to be effective for a range of imines, including heterocyclic ones, and proceeds with high diastereoselectivity. umb.edu The resulting trifluoromethylated sulfinamide can then be further manipulated to form the desired thiazepane ring.

Below is a table illustrating the types of catalysts and general conditions that could be adapted for the asymmetric synthesis of chiral thiazepane derivatives, based on literature for related compounds.

Catalyst TypeExample CatalystSubstrate TypeReaction TypePotential Application for 3-(CF3)-1,4-thiazepane
Organocatalyst Chiral Phosphoric Acidα,β-Unsaturated Ketone/ImineMichael AdditionAsymmetric conjugate addition of a thiol to a CF3-containing enone.
Organocatalyst Squaramide/Thiourea (B124793)α,β-Unsaturated Ester/AmideSulfa-Michael AdditionEnantioselective addition of a thiol to a CF3-α,β-unsaturated system. researchgate.net
Metal Catalyst Copper-Chiral LigandPropargyl SulfonateTrifluoromethylationStereospecific introduction of the CF3 group to a precursor. nih.gov
Metal Catalyst Iridium-Chiral LigandImineHydrogenationAsymmetric reduction of a cyclic imine precursor. cas.cn

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis is of growing importance to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient processes.

Solvent-Free and Aqueous Reaction Conditions

The use of water as a solvent or solvent-free conditions is a cornerstone of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. The trifluoromethylation of various heterocycles has been successfully carried out in water at room temperature using Langlois' reagent (sodium triflinate) and an oxidant, facilitated by a surfactant like TPGS-750-M to form micelles. rsc.org This approach allows for the recycling of the aqueous medium. rsc.org

Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to higher yields, shorter reaction times, and reduced waste. For example, the synthesis of tetrahydropyrimidine (B8763341) derivatives has been achieved under solvent-free conditions using a catalytic amount of an ionic liquid. mdpi.com The synthesis of 1,5-benzodiazepine derivatives has been reported using the biocatalyst thiamine (B1217682) hydrochloride under solvent-free conditions at elevated temperatures. mdpi.com Such methodologies could potentially be adapted for the synthesis of the this compound ring system. The synthesis of various fluorinated hexahydropyrimidines has been achieved under solvent-free conditions using a heteropolyacid catalyst. mdpi.com

The following table summarizes examples of green synthetic conditions for related heterocyclic compounds.

ReactionSolvent/ConditionCatalystAdvantagesReference
Trifluoromethylation of HeterocyclesWater with TPGS-750-MLanglois' ReagentRoom temperature, recyclable aqueous medium rsc.org
Synthesis of TetrahydropyrimidinesSolvent-freeIonic LiquidReduced waste, efficient mdpi.com
Synthesis of 1,5-BenzodiazepinesSolvent-freeThiamine HydrochlorideBiocatalyst, no solvent mdpi.com
Synthesis of Fluorinated PyrimidinesSolvent-freeHeteropolyacidHigh yields, reusable catalyst mdpi.com

Recyclable Catalytic Systems in Thiazepane Synthesis

The development of recyclable catalysts is a key aspect of green and sustainable chemistry. Heterogeneous catalysts, catalysts immobilized on solid supports, or those used in biphasic systems can be easily separated from the reaction mixture and reused, reducing cost and waste.

Gold catalysts have been used for the cyclization of trifluoromethyl-substituted α-allenols to dihydrofurans in ionic liquids, allowing for the recycling of the catalyst over multiple runs. researchgate.net Similarly, merocyanine-based photoacids have been shown to be efficient and recyclable homogeneous Brønsted acid catalysts for Friedel-Crafts reactions under visible light. rsc.org

Heteropolyacids and their salts have been employed as recyclable catalysts in various organic transformations, including the synthesis of heterocyclic compounds. mdpi.com They can be used in bulk or supported on materials like silica (B1680970) or bentonite, which facilitates their recovery and reuse. mdpi.com For instance, a silica-supported Preyssler heteropolyacid was used to synthesize trifluoromethyl-hexahydropyrimidine derivatives with the catalyst being reusable for several cycles without significant loss of activity. mdpi.com

The following table provides examples of recyclable catalytic systems used in the synthesis of various heterocycles.

Catalyst SystemReaction TypeRecovery MethodNumber of CyclesReference
Gold catalyst in Ionic LiquidCyclizationExtraction of product5 researchgate.net
Merocyanine PhotoacidFriedel-Crafts-- rsc.org
Silica-supported HeteropolyacidCondensationFiltration4 mdpi.com
SBA-15@Met-HPAMulticomponent ReactionFiltration5 mdpi.com

Chemical Reactivity and Advanced Derivatization of 3 Trifluoromethyl 1,4 Thiazepane

Transformations Involving the 1,4-Thiazepane (B1286124) Ring System

The 1,4-thiazepane core, a seven-membered saturated ring containing both nitrogen and sulfur, offers multiple sites for chemical modification. Its flexibility allows it to adopt various conformations, which can influence the stereochemical outcome of reactions. Key transformations include metathesis reactions to alter the ring structure and oxidation or reduction to modify the heteroatoms.

Ring-closing metathesis (RCM) is a powerful methodology in organic synthesis for constructing unsaturated rings of various sizes, including seven-membered systems. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org While direct RCM studies on 3-(Trifluoromethyl)-1,4-thiazepane are not extensively documented, the principles of RCM have been successfully applied to synthesize related sulfur-containing heterocycles, suggesting its potential applicability. researchgate.net

For instance, a hypothetical RCM approach to modify the this compound scaffold could involve precursors bearing two terminal alkene chains. The reaction, typically catalyzed by ruthenium complexes like Grubbs' or Hoveyda-Grubbs catalysts, would proceed through a metallacyclobutane intermediate. wikipedia.orgyoutube.com The success and efficiency of such a cyclization would depend on factors like catalyst choice, reaction concentration, and the conformational pre-organization of the diene substrate. youtube.comnih.gov

Conversely, ring-opening metathesis polymerization (ROMP) of a suitably functionalized thiazepane-derived cycloalkene could be explored for the synthesis of polymers with repeating trifluoromethyl-thiazepane units.

Table 1: Overview of Ring-Closing Metathesis (RCM) Principles

Feature Description Relevance to 1,4-Thiazepane
Reaction Type Intramolecular olefin metathesis. wikipedia.org Could be used to form or modify the seven-membered ring.
Catalysts Ruthenium-based (e.g., Grubbs', Schrock's catalysts). youtube.com Catalyst selection is crucial for efficiency and selectivity.
Byproduct Typically volatile ethylene. wikipedia.org Drives the reaction equilibrium towards the cyclic product.
Key Intermediate Metallacyclobutane. wikipedia.org The fundamental mechanistic species in the catalytic cycle.

| Applications | Synthesis of 5- to 90-membered unsaturated rings. wikipedia.org | Demonstrates the versatility for creating diverse ring sizes. |

The heteroatoms within the 1,4-thiazepane ring are primary sites for oxidation and reduction reactions. The sulfur atom, a thioether, can be readily oxidized to a sulfoxide (B87167) and further to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These transformations significantly alter the polarity, geometry, and hydrogen-bonding capacity of the molecule.

Reduction reactions are also crucial, particularly in the synthesis of the thiazepane ring itself. A common synthetic route involves the cyclization of α,β-unsaturated esters with 1,2-amino thiols to produce 1,4-thiazepan-5-ones. nih.govnih.govresearchgate.net The subsequent reduction of the cyclic amide (lactam) carbonyl group is a key step to afford the fully saturated 1,4-thiazepane ring. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com

The nitrogen atom can also participate in reactions. While it is a secondary amine in the parent ring, it can be acylated, alkylated, or participate in other coupling reactions, which are discussed under functionalization strategies.

Table 2: Key Oxidation-Reduction Reactions of the 1,4-Thiazepane Core

Reaction Reagents Product Significance
Sulfur Oxidation H₂O₂, m-CPBA Thiazepane-S-oxide, Thiazepane-S,S-dioxide Modulates electronic properties and solubility.

| Lactam Reduction | LiAlH₄, DIBAL-H | 1,4-Thiazepane | Key step in the synthesis from thiazepanone precursors. nih.govmdpi.com |

Reactions at the Trifluoromethyl Group and its Vicinity

The trifluoromethyl (CF₃) group is generally considered stable, but it can undergo specific transformations under certain conditions. nih.gov Its powerful electron-withdrawing nature also profoundly influences the reactivity of adjacent atoms. nih.gov

While the C-F bond is exceptionally strong, methods have been developed for the selective defluorination of trifluoromethyl groups. These reactions are valuable for converting the CF₃ group into other useful functionalities. For instance, selective reduction of an aromatic CF₃ group to a difluoromethyl (CF₂H) group can be achieved through a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by a nucleophile. nih.gov

Other defluorinative functionalization approaches can convert the CF₃ group into difluoromethyl motifs via a difluoromethyl anion intermediate. chemrxiv.org Furthermore, fluoride-initiated coupling reactions between trifluoromethylarenes and reagents like allylsilanes have been reported to form new C-C bonds at the benzylic position, displacing one fluorine atom. acs.org These strategies, while often demonstrated on aromatic systems, provide a template for potential modifications of the CF₃ group in this compound.

The trifluoromethyl group exerts a strong influence on its local chemical environment through both electronic and steric effects. mdpi.com

Electronic Effects: As one of the most powerful electron-withdrawing groups, the CF₃ group significantly increases the electrophilicity of adjacent carbon atoms. nih.gov In this compound, this effect would make the C3 carbon more susceptible to nucleophilic attack, should a suitable leaving group be present. It also lowers the pKa of nearby protons and the basicity of the ring nitrogen, affecting its nucleophilicity. u-tokyo.ac.jp

Steric Effects: The trifluoromethyl group is sterically more demanding than a methyl or phenyl group. researchgate.net This steric bulk can direct the stereochemical outcome of reactions on the thiazepane ring by influencing its preferred conformation and by shielding one face of the molecule from reagent approach. nih.gov

Table 3: Influence of the Trifluoromethyl Group

Effect Description Impact on this compound
Inductive Effect Strong electron withdrawal. nih.gov Decreases basicity of the ring nitrogen; increases acidity of C3-H proton.
Steric Hindrance Bulkier than a methyl group. mdpi.comresearchgate.net Influences ring conformation and stereoselectivity of reactions.
Lipophilicity Increases lipophilicity. mdpi.com Affects solubility and permeability properties.

| Metabolic Stability | C-F bonds are highly stable. mdpi.com | Generally enhances resistance to metabolic degradation. |

Functionalization and Derivatization Strategies

Diverse derivatives of this compound can be accessed either by building the ring with functionalized precursors or by modifying the pre-formed heterocyclic core. A highly efficient one-pot synthesis of 1,4-thiazepanones, the direct precursors to 1,4-thiazepanes, involves the reaction of 1,2-amino thiols with α,β-unsaturated esters. nih.govnih.gov By varying the substituents on either of these starting materials, a library of diverse thiazepanes can be generated. researchgate.net

For direct functionalization of the thiazepane ring, strategies analogous to those used for related heterocycles could be employed. For example, lithiation followed by trapping with an electrophile is a common method for functionalizing thiophenes and related thiazines, suggesting a potential route for C-H functionalization of the thiazepane ring. mdpi.com The secondary amine in the ring provides a convenient handle for derivatization through N-acylation, N-alkylation, N-arylation, or reductive amination, further expanding the accessible chemical space.

N-Alkylation and N-Acylation Reactions

The secondary amine at the N-4 position of the thiazepane ring is a primary site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the molecule's physicochemical properties, such as lipophilicity and basicity, and for introducing new pharmacophoric groups.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. This reaction introduces substituents that can modulate the compound's biological profile. For instance, the introduction of arylalkyl groups onto a heterocyclic nitrogen has been shown to be a viable strategy in medicinal chemistry. nih.gov In a related context, the N-alkylation of a spiro-thiazepine core using alkyl halides under alkaline conditions has been successfully demonstrated, leading to N-alkylated products in good yields. researchgate.net This suggests a similar reactivity for the this compound scaffold.

N-Acylation: N-acylation is another key transformation, typically achieved using acyl chlorides or anhydrides, to introduce amide functionalities. This reaction is widely employed in the synthesis of N-heterocyclic systems. researchgate.net Research on 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, has shown that the nitrogen can be functionalized post-cyclization. nih.govresearchgate.net Specifically, 1,4-acylthiazepanes have been identified as ligands for bromodomain and extraterminal domain (BET) proteins, highlighting the importance of the N-acyl moiety for biological activity. nih.gov The use of trifluoroethyl esters as acylation reagents has also been noted for their enhanced reactivity. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions on the 1,4-Thiazepane Ring

Reaction Type Reagents and Conditions Product Type Potential Significance
N-Alkylation Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF) 4-Alkyl-3-(trifluoromethyl)-1,4-thiazepane Modulation of solubility, basicity, and target binding.
N-Acylation Acyl chloride (e.g., RCOCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) 4-Acyl-3-(trifluoromethyl)-1,4-thiazepane Introduction of amide functionality, potential for hydrogen bonding.
N-Arylation Aryl halide, Palladium catalyst, Base 4-Aryl-3-(trifluoromethyl)-1,4-thiazepane Incorporation of aromatic systems for π-stacking interactions.

Electrophilic and Nucleophilic Substitutions on the Carbon Skeleton

The saturated carbon backbone of this compound is generally not susceptible to the classic electrophilic aromatic substitution reactions seen in aromatic heterocycles like thiophene (B33073) or pyrrole. youtube.comorganicchemistrytutor.comucalgary.ca The ring is electron-rich due to the heteroatoms, but it lacks the aromatic π-system necessary for such reactions. organicchemistrytutor.com

Substitutions on the carbon atoms of the saturated ring would likely require radical conditions or proceed at positions activated by adjacent heteroatoms or the trifluoromethyl group. For instance, the α-carbons adjacent to the sulfur or nitrogen atoms could potentially be functionalized after deprotonation with a strong base, although this can be challenging to control. The electron-withdrawing nature of the CF₃ group at the C-3 position deactivates the adjacent C-2 protons, making them less acidic and less prone to deprotonation.

Currently, there is limited specific information in the scientific literature regarding electrophilic or nucleophilic substitution reactions on the carbon skeleton of this compound itself. This suggests that derivatization at the nitrogen atom is the more synthetically accessible and commonly pursued strategy.

Formation of Complex Hybrid Structures

The nitrogen and sulfur atoms in the this compound ring possess lone pairs of electrons, making them potential donor atoms for coordination with metal ions. This allows for the formation of complex hybrid structures and metal-organic frameworks. While specific studies on the coordination chemistry of this compound are not widely reported, related structures provide insight into this potential. For example, copper(II) complexes have been synthesized with 1,3-disubstituted thiourea (B124793) derivatives containing a 3-(trifluoromethyl)phenyl group, where coordination occurs through the sulfur and deprotonated nitrogen atoms. nih.gov This indicates that the thiazepane ring, with its N and S heteroatoms, could act as a bidentate ligand, chelated to a metal center to form stable complexes. Such complexes could have applications in catalysis or materials science.

Synthesis of Fused Polycyclic Systems Containing the this compound Moiety

Fusing the this compound ring with other heterocyclic systems is a powerful strategy to create novel polycyclic scaffolds with diverse and complex three-dimensional shapes. These fused systems are of significant interest in drug discovery.

Pyrazolo[3,4-e]researchgate.netnih.govthiazepine Systems

The fusion of a pyrazole (B372694) ring with a thiazepine ring gives rise to pyrazolothiazepine systems. A synthetic route to N-alkyl-1,4´-pyrazolo[3,4-e] researchgate.netnih.govthiazepin-7´-(6H)-ones has been developed, which could be adapted for a trifluoromethyl-substituted analogue. researchgate.net The synthesis involves a multi-step sequence that culminates in the formation of the fused bicyclic system. An efficient synthesis of related pyrazolo researchgate.netnih.gov-thiazepines has also been reported, starting from 5-chloro-pyrazole-4-carbaldehyde and chiral amino alcohols, indicating the versatility of pyrazole precursors in constructing such fused rings. researchgate.net

Table 2: Proposed Synthesis of a Pyrazolo[3,4-e] researchgate.netnih.govthiazepine Derivative

Step Starting Materials Key Transformation Intermediate/Product
1 Substituted pyrazole with a suitable functional group (e.g., ester) Reaction with a trifluoromethyl-containing amino thiol equivalent Thiazepine ring formation
2 Fused pyrazolo-thiazepanone N-alkylation with an alkyl halide N-Alkyl-pyrazolo[3,4-e] researchgate.netnih.govthiazepin-7(6H)-one

Benzothiazepine (B8601423) and Quino[3,4-b]benzothiazine Derivatives

Benzothiazepines: The synthesis of benzofused thiazepines, or benzothiazepines, is a well-established area. nih.gov These structures can be synthesized by the reaction of an aminothiophenol with a suitable three-carbon synthon. A plausible route to a 3-(trifluoromethyl)-benzothiazepine would involve the cyclization of a precursor derived from 2-aminothiophenol (B119425) and a trifluoromethyl-containing α,β-unsaturated ester or a related electrophile. The synthesis of 1,5-benzothiazepanes has been achieved through various methods, including the ring-opening of aziridines by 2-aminothiophenol. nih.gov

Quino[3,4-b]benzothiazines: These are more complex, tetracyclic systems. Synthetic methods have been developed to produce various substituted quinobenzothiazine derivatives. nih.govmdpi.commdpi.com A common strategy involves the reaction of substituted aniline (B41778) derivatives with thioquinanthrenediinium bis-chloride. nih.govmdpi.com To incorporate the this compound moiety, one could envision a synthetic pathway starting with an aniline derivative that already contains the thiazepane ring. This precursor would then undergo cyclization reactions to build the quinoline (B57606) and final thiazine (B8601807) portions of the tetracyclic system.

Spiro-Thiazepane Architectures

Spirocyclic compounds, which contain two rings connected by a single atom, are of great interest due to their rigid, three-dimensional structures. nih.gov While specific examples of spiro-thiazepanes are not prevalent in the searched literature, general methods for synthesizing spiro-heterocycles can be applied. nih.gov

A common method for constructing spiro-pyrrolidines and related heterocycles is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. orientjchem.orgmdpi.com A potential route to a spiro-thiazepane could involve generating an azomethine ylide from the this compound ring (for example, by condensation of the secondary amine with an aldehyde followed by thermal or Lewis acid-mediated cycloreversion) and reacting it with an activated alkene or alkyne.

Alternatively, a 1,4-thiazepan-5-one (B1267140) derivative, a ketone analogue of the thiazepane, could serve as a precursor. Condensation of the ketone at the C-5 position with a binucleophilic reagent could lead to the formation of a second heterocyclic ring spiro-fused at the C-5 carbon.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 3-(Trifluoromethyl)-1,4-thiazepane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the seven-membered thiazepane ring. The proton at the C3 position, being adjacent to both the trifluoromethyl group and a nitrogen atom, would likely appear as a complex multiplet at a downfield chemical shift due to the combined electron-withdrawing effects. The protons on the methylene (B1212753) groups at C2, C5, C6, and C7 would exhibit characteristic multiplets, with their chemical shifts and coupling constants providing information about their connectivity and the conformation of the ring. The N-H proton would likely appear as a broad singlet, the chemical shift of which could be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbon of the trifluoromethyl group (CF₃) would be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The C3 carbon, directly attached to the CF₃ group, would also exhibit a quartet and would be significantly shifted downfield. The other ring carbons (C2, C5, C6, C7) would appear in the aliphatic region of the spectrum.

Fluorine-19 NMR for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly indicative of the electronic environment of the trifluoromethyl group. In studies of other fluorinated heterocyles, these shifts are crucial for confirming the presence and integrity of the CF₃ moiety. mdpi.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the thiazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for confirming the placement of the trifluoromethyl group at the C3 position by observing correlations from the C3-proton to the CF₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and the preferred conformation of the seven-membered ring in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for confirming the elemental composition of a new compound. For this compound (C₅H₈F₃NS), HRMS would be used to measure the exact mass of the molecular ion. This experimental value would then be compared to the calculated theoretical mass. A close match (typically within a few parts per million) provides strong evidence for the correct molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural clues, such as the loss of the CF₃ group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region. Other expected peaks would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-N and C-S stretching vibrations at lower wavenumbers.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of the chiral center at C3. It would also reveal the solid-state conformation of the seven-membered thiazepane ring and detail any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While data for the specific title compound is unavailable, crystallographic studies on related heterocyclic structures are common for unambiguous structural confirmation.

Research on Chiroptical Spectroscopy of this compound Derivatives Remains Undisclosed

Detailed investigations into the chiroptical properties, specifically Electronic Circular Dichroism (ECD), of chiral derivatives of this compound are not available in the public domain of scientific literature. Despite the growing interest in trifluoromethyl-containing heterocyclic compounds for various scientific applications, specific studies focusing on the stereochemical characterization of this particular scaffold using chiroptical methods have not been reported.

Chiroptical spectroscopy, a powerful tool for elucidating the three-dimensional structure of chiral molecules, plays a crucial role in understanding the relationship between a molecule's absolute configuration and its biological activity or material properties. Techniques like ECD are particularly sensitive to the spatial arrangement of atoms and chromophores within a molecule. In the context of drug discovery and development, for instance, determining the absolute configuration of chiral centers is a critical step, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.

While the synthesis of various thiazepane and other trifluoromethylated heterocyclic derivatives has been documented, the subsequent detailed analysis of their chiral forms using methods like ECD has not been a focus of the published research. The scientific community has extensively utilized ECD in conjunction with quantum-chemical calculations to determine the absolute configurations of a wide array of chiral compounds. However, the application of these methods to this compound derivatives is yet to be explored in published research.

The absence of such studies means there is no available data on the characteristic ECD spectra, Cotton effects, or the correlation between the observed chiroptical phenomena and the specific stereochemistry (R/S configuration) at the chiral centers of these molecules. Consequently, data tables summarizing these properties cannot be compiled.

Further research in this area would be invaluable for advancing the understanding of the structure-property relationships of these compounds and could facilitate their potential application in fields where stereochemistry is a critical determinant of function.

Computational and Theoretical Investigations of 3 Trifluoromethyl 1,4 Thiazepane

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for its balance of accuracy and computational cost, making it suitable for studying complex organic molecules. Methods like the B3LYP functional combined with basis sets such as 6-311G++(d,p) are commonly used to achieve reliable predictions of molecular geometries, energies, and other properties.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For 3-(Trifluoromethyl)-1,4-thiazepane, this process would involve calculating the molecular forces and adjusting atomic coordinates to locate a stable equilibrium structure. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for similar structures, as specific experimental or calculated data for this compound is not readily available in the literature.

ParameterAtomsPredicted Value
Bond LengthC-S~1.85 Å
Bond LengthC-N~1.47 Å
Bond LengthC-C (ring)~1.54 Å
Bond LengthC-CF₃~1.53 Å
Bond LengthC-F~1.35 Å
Bond AngleC-S-C~100°
Bond AngleC-N-C~115°
Bond AngleF-C-F~107°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The electron-withdrawing CF₃ group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the magnitude of the energy gap.

Table 2: Illustrative Frontier Molecular Orbital Properties Note: These values are representative examples for a heterocyclic compound and are not specific calculated values for this compound.

PropertyPredicted Value (eV)Implication
E(HOMO)-6.5Electron-donating ability
E(LUMO)-1.2Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3Chemical stability and reactivity

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. These calculated frequencies can be correlated with experimental IR spectra to aid in the structural characterization of the compound.

For this compound, characteristic vibrational modes would include C-H stretching, N-H stretching, C-N and C-S stretching within the ring, and strong, characteristic C-F stretching frequencies from the trifluoromethyl group. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. cuny.edu

Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative) Note: This table presents expected frequency ranges for the functional groups present.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
C-H StretchAliphatic2850 - 3000
C-F StretchTrifluoromethyl1100 - 1400 (strong, multiple bands)
C-N StretchAmine1020 - 1250
C-S StretchThioether600 - 800

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. The 1,4-thiazepane (B1286124) ring is a saturated seven-membered heterocycle containing sp³ hybridized carbon, nitrogen, and sulfur atoms. As it lacks a continuous system of p-orbitals and does not satisfy Hückel's rule, the thiazepane ring is non-aromatic.

The conformational analysis of the thiazepane ring is of significant interest. Seven-membered rings are highly flexible and can exist in multiple low-energy conformations, such as chair, boat, and twist-chair forms. nih.govnih.gov The interplay of torsional strain, bond angle strain, and transannular interactions determines the relative stability of these conformers. The presence of the bulky and electronegative trifluoromethyl group at the C3 position would introduce specific steric and electronic constraints, favoring certain conformations over others and influencing the energy barriers for interconversion between them.

Computational Studies in Preclinical Drug Discovery Research

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the development of such models would be a crucial step in optimizing its potential therapeutic applications. This section outlines the prospective development of QSAR models for this compound, drawing upon established methodologies applied to structurally related heterocyclic compounds.

The primary objective of developing a QSAR model for this compound and its analogs would be to predict the biological activity of newly designed molecules, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and time-consuming experimental screening.

Hypothetical QSAR Model Development Framework:

A typical QSAR study for this compound derivatives would involve the following key stages:

Data Set Selection: A series of this compound analogs would be synthesized, and their biological activity (e.g., inhibitory concentration IC₅₀) against a specific biological target would be determined. This dataset would then be divided into a training set, for building the model, and a test set, for validating its predictive power.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Electronic descriptors: These relate to the electron distribution, such as partial charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The potent electron-withdrawing nature of the trifluoromethyl group would be a significant factor in this category. researchgate.netnih.gov

Steric descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by LogP.

Model Building: Using statistical methods, a relationship is established between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive ability. This involves internal validation (e.g., leave-one-out cross-validation) and external validation using the test set of compounds.

Illustrative Research Findings from Related Heterocyclic Systems:

QSAR studies on other heterocyclic compounds provide insights into the types of descriptors that might be significant for a model of this compound. For instance, a QSAR study on a series of thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with antitubercular activity. nih.gov Another study on 1,3-thiazine derivatives highlighted the importance of descriptors such as the number of hydrogen bond donors and acceptors for inhibitory activity against the H1N1 neuraminidase. nih.gov

For this compound, it can be hypothesized that descriptors accounting for the size and electronegativity of substituents on the thiazepane ring, as well as the steric and electronic influence of the trifluoromethyl group, would be critical for a predictive QSAR model.

Hypothetical Data for a QSAR Model of this compound Analogs:

The following table is a hypothetical representation of the data that would be used to develop a QSAR model. The descriptor values and biological activities are for illustrative purposes only.

CompoundR-groupMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Biological Activity (IC₅₀, µM)
1 -H201.211.8549.8310.5
2 -CH₃215.242.2549.838.2
3 -Cl235.662.5649.835.1
4 -OH217.211.3569.0615.8
5 -NH₂216.231.2175.8612.3

Based on a comprehensive review of publicly available scientific literature, there is no specific preclinical research data for the compound This compound . The provided outline requires detailed findings from in vitro assays and mechanistic studies that are not present in published materials for this exact molecule.

Scientific research in this area has focused on more complex derivatives of the 1,4-thiazepine ring or on compounds where a trifluoromethylphenyl group is attached to a different heterocyclic scaffold. For instance, studies have been conducted on molecules such as 4-(Thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine and other complex thiazepine derivatives. sphinxsai.comiucr.org However, these are structurally distinct from the parent compound "this compound" and their biological activities cannot be directly attributed to it.

Due to the strict requirement to focus solely on "this compound" and the absence of specific research data for this compound, it is not possible to generate the requested article with scientifically accurate and verifiable information for each section of the outline.

Preclinical Biological and Pharmacological Research Applications

Mechanistic Investigations in Preclinical Models

Elucidation of Structure-Mechanism Relationships

Understanding the relationship between a molecule's structure and its mechanism of action is fundamental to drug discovery. For 3-(Trifluoromethyl)-1,4-thiazepane, this involves dissecting the contributions of the 1,4-thiazepane (B1286124) core and the trifluoromethyl substituent at the 3-position.

The 1,4-thiazepane ring is a seven-membered heterocycle containing both nitrogen and sulfur atoms. This saturated ring system is conformationally flexible, capable of adopting various low-energy conformations such as chair, boat, and twist-boat forms. The specific conformation preferred by the molecule can significantly influence how it presents its pharmacophoric features to a biological target, thereby dictating the nature and strength of the interaction. The nitrogen atom at the 4-position can act as a hydrogen bond acceptor and a site for further substitution to modulate potency and pharmacokinetic properties.

The trifluoromethyl group at the 3-position is a key modulator of the molecule's properties. mdpi.com It is a strong electron-withdrawing group with a significant steric profile. mdpi.com The high electronegativity of the fluorine atoms can influence the acidity of adjacent protons and alter the electronic distribution across the entire molecule. researchgate.net This electronic effect can enhance binding interactions with biological targets, such as enzymes or receptors, through favorable electrostatic or hydrogen bonding interactions. mdpi.com Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can improve the compound's bioavailability and in vivo stability. mdpi.com The mechanism of action for derivatives of this scaffold would likely involve precise interactions with hydrophobic pockets and polar residues within a target's binding site, guided by the conformational orientation of the thiazepane ring and the electronic influence of the CF3 group.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR exploration focuses on how modifications to the trifluoromethyl group's position, substitutions on the heterocyclic ring, and conformational factors impact biological activity. nih.gov

The location of the trifluoromethyl group on the 1,4-thiazepane ring is critical for determining the biological response. While the parent compound specifies substitution at the 3-position, hypothetically moving this group to other carbon atoms (C2, C5, C6, C7) would create distinct stereoelectronic environments, leading to different biological activities.

The presence of the CF3 group is often crucial for enhancing biological activity. researchgate.net Its replacement with a simple methyl (-CH3) group, for instance, could lead to a decrease in activity due to altered electronic properties and binding interactions. researchgate.net The position of the CF3 group dictates the spatial arrangement of this bulky, lipophilic moiety, which directly affects how the molecule fits into a receptor's binding pocket. A change in position could either improve or disrupt key binding interactions. For example, research on other heterocyclic scaffolds has shown that the placement of a trifluoromethyl group on an aromatic ring can be highly effective at improving binding energy. researchgate.net

Table 1: Hypothetical Impact of Trifluoromethyl Group Position on the Biological Activity of 1,4-Thiazepane Derivatives

Position of CF3 GroupExpected Steric InfluenceExpected Electronic InfluenceHypothetical Impact on Biological Activity
C2 High, adjacent to sulfurStrong inductive withdrawalPotentially high activity, but may alter receptor selectivity compared to C3.
C3 (Parent) Moderate, adjacent to nitrogenStrong inductive withdrawalEstablishes baseline activity for SAR studies.
C5 Moderate, adjacent to nitrogenInductive effect transmitted through the ringMay retain activity, potentially with a different pharmacological profile.
C6 Low, flexible part of the ringWeaker electronic influence at the coreLikely to have reduced activity compared to C2 or C3 substitution.
C7 Low, adjacent to sulfurInductive effect transmitted through the ringMay show moderate activity, dependent on target topology.

Beyond the trifluoromethyl group, introducing other substituents onto the 1,4-thiazepane ring or the nitrogen atom can significantly modulate the activity profile. The nature, size, and position of these substituents play a decisive role in the molecule's interaction with its biological target. scientiaricerca.com

Substitutions on the ring carbons (C2, C5, C6, C7) with groups like halogens, alkyls, or hydroxyls can fine-tune the molecule's lipophilicity, solubility, and steric bulk. For example, adding a small alkyl group might enhance hydrophobic interactions, while a hydroxyl group could introduce a new hydrogen bonding opportunity.

Table 2: Predicted Influence of N-4 and C-Ring Substituents on the Activity Profile of this compound

Position of SubstitutionSubstituent (R)Predicted Effect on Physicochemical PropertiesPotential Impact on Activity Profile
N-4 BenzylIncreases lipophilicity and steric bulkMay enhance binding through hydrophobic interactions.
N-4 4-ChlorophenylIncreases lipophilicity, adds electronic interactionPotential for halogen bonding; may increase potency.
N-4 MethylSmall increase in lipophilicityMinimal steric hindrance; may improve cell permeability.
C-2 MethylIncreases steric bulk near CF3 groupCould create steric clash or favorable hydrophobic contact.
C-5 Hydroxyl (-OH)Increases polarity and H-bonding capacityMay improve solubility and introduce key H-bond interaction.
C-6 Fluoro (-F)Increases polarityCan alter conformation and electronic properties.

The seven-membered 1,4-thiazepane ring is inherently flexible and can exist as an equilibrium of multiple conformations. The specific three-dimensional shape that a molecule adopts when binding to its target is crucial for its biological effect. The substituents on the ring, particularly the bulky trifluoromethyl group at the 3-position, play a significant role in biasing this conformational equilibrium.

The CF3 group will likely favor an equatorial or pseudo-equatorial position within the preferred ring conformation (e.g., a twist-chair) to minimize steric strain. This preferred conformation dictates the relative spatial orientation of the other parts of the molecule, including the nitrogen atom and any substituents it may carry. Computational modeling, such as molecular dynamics simulations, can be employed to understand the conformational landscape of these derivatives and how they interact with target proteins. nih.gov The analysis of these conformational preferences is essential for rational drug design, as it allows for the optimization of the molecule's shape to achieve a better fit and stronger binding to the intended biological target.

Role As a Synthetic Building Block and Research Scaffold

Utilization in the Synthesis of Complex Heterocyclic Systems

The 1,4-thiazepane (B1286124) core, particularly its precursor 1,4-thiazepan-3-one, serves as a versatile platform for constructing more elaborate heterocyclic systems, including fused and bicyclic structures. The presence of the trifluoromethyl group at the 3-position can influence the reactivity and conformational preferences of the ring, offering unique synthetic opportunities.

Research has demonstrated the successful use of the 1,4-thiazepine framework in creating novel fused heterocyclic systems. Through diversity-oriented synthesis, 1,4-thiazepan-3-ones have been fused with various bioactive heterocyclic motifs such as pyrazole (B372694), carbazole (B46965), and isoxazole (B147169). nih.gov These reactions generate complex polycyclic structures that integrate the desirable 3D geometry of the thiazepane ring with the established biological relevance of other heterocycles. nih.govresearchgate.net

Another notable example is the synthesis of bicyclic thiazolidinyl-1,4-thiazepines. nih.gov These compounds are formed through a domino process involving the condensation of azadithianes with Michael acceptors, resulting in a novel and unexplored bicyclic scaffold with potential applications in medicinal chemistry. nih.gov

Fused Heterocyclic SystemSynthetic ApproachKey Features
Pyrazolo[3,4-e] nih.govnih.govthiazepinesThree-component reaction of aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids. researchgate.netHigh structural diversity, excellent yields, chemoselective. researchgate.net
Carbazole/Isoxazole-fused ThiazepinesMicrowave-assisted multicomponent reactions of 1,4-thiazepan-3-ones with carbazole or isoxazole motifs. nih.govHigh yields, short reaction times, environmentally friendly. nih.gov
Thiazolidinyl-1,4-thiazepinesCondensation of azadithiane compounds with Michael acceptors (e.g., diethyl acetylenedicarboxylate). nih.govCreates a novel, unexplored bicyclic scaffold. nih.gov

Multicomponent reactions (MCRs) are a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. The 1,4-thiazepane scaffold is highly amenable to this strategy. The synthesis of pyrazolo[3,4-e] nih.govnih.govthiazepines and other fused systems has been efficiently achieved using MCRs, often under green chemistry conditions such as microwave irradiation or using water as a solvent. nih.govresearchgate.net These methods are characterized by their experimental simplicity, high tolerance for various functional groups, excellent yields, and short reaction times, making them ideal for generating libraries of diverse compounds for screening purposes. nih.govresearchgate.net The use of trifluoromethylated precursors in these MCRs allows for the direct incorporation of the -CF3 group into the final complex structures.

Contribution to Fragment-Based Drug Discovery (FBDD) Libraries

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit identification, focusing on screening small, low-molecular-weight compounds ("fragments") that can be grown, merged, or linked to develop high-affinity leads. A significant challenge in FBDD is the lack of structural diversity in typical screening libraries, which are often dominated by flat, aromatic scaffolds.

The 1,4-thiazepane scaffold, particularly with a trifluoromethyl substituent, represents a valuable addition to FBDD libraries due to its pronounced three-dimensional character. nih.gov Saturated seven-membered rings are significantly underrepresented in screening collections, and their inclusion increases the diversity and novelty of fragment libraries. nih.gov An NMR-based fragment screen successfully identified an acylated 1,4-thiazepane as a novel ligand for the bromodomain and extraterminal domain (BET) protein BRD4, a key target in cancer research. nih.gov This discovery highlights the potential of this scaffold to identify hits against challenging drug targets. The development of efficient, one-pot syntheses for 1,4-thiazepanones and their subsequent reduction to 1,4-thiazepanes facilitates the creation of diverse libraries of these 3D fragments for widespread screening. nih.gov

FeatureSignificance for FBDDResearch Finding
Scaffold Type 3D, saturated seven-membered ring. nih.govAddresses the underrepresentation of 3D fragments in screening libraries. nih.gov
Synthesis Efficient one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols. nih.govEnables rapid library generation for diverse screening campaigns. nih.gov
Screening Hit An acylated 1,4-thiazepane was identified as a BET bromodomain (BRD4) ligand. nih.govDemonstrates the utility of the scaffold in finding novel hits for important drug targets. nih.gov

Scaffold Hopping and Lead Optimization in Preclinical Drug Discovery

Scaffold hopping is a crucial strategy in lead optimization where the core structure of a known active compound is replaced with a novel one while preserving its biological activity. nih.govpatsnap.com This technique is employed to circumvent issues with intellectual property, improve physicochemical or pharmacokinetic properties, or discover new chemical series with enhanced potency or selectivity. nih.govpatsnap.com

While specific examples of scaffold hopping originating from or leading to 3-(trifluoromethyl)-1,4-thiazepane are not yet broadly documented, its profile makes it an excellent candidate for such strategies. The 1,4-thiazepane ring can serve as a bioisosteric replacement for other cyclic systems, offering a completely different molecular backbone with unique conformational properties. The trifluoromethyl group plays a critical role in this context. It is a known bioisostere for other groups like methyl or chlorine and can help maintain or enhance key binding interactions with a target protein even after the core scaffold has been changed. nih.gov A study on 3-trifluoromethyl-tetrahydroisoquinolines (THIQs) showed that the -CF3 group decreased the pKa of the amine and increased lipophilicity, leading to highly selective inhibitors. nih.gov These principles suggest that hopping to a this compound scaffold could be a powerful tactic to achieve similar enhancements in selectivity and drug-like properties.

The ultimate goal of using building blocks like this compound is to design novel chemotypes—distinct molecular series—with superior research profiles. The synthetic versatility of the thiazepane core allows for the creation of diverse libraries through MCRs and other efficient reactions. nih.govnih.gov The strategic placement of the trifluoromethyl group is a key design element used to enhance the molecular properties of these new chemotypes.

The benefits conferred by the -CF3 group are well-established and are a primary driver for its inclusion in novel drug candidates.

Property Enhanced by -CF3 GroupRationale and Impact
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the half-life of a compound.
Lipophilicity The -CF3 group significantly increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and cell uptake. nih.gov
Binding Affinity The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups (e.g., amines), affecting their ionization state and ability to form hydrogen bonds or ionic interactions in a protein binding pocket. nih.gov
Conformational Control The steric bulk and electronic properties of the -CF3 group can influence the preferred conformation of the flexible thiazepane ring, potentially locking it into a more bioactive shape.
Selectivity As seen with other scaffolds, the introduction of a -CF3 group can introduce steric hindrance that prevents binding to off-targets, thereby increasing selectivity for the desired target. nih.gov

The development of 1,4-thiazepane-based BET bromodomain ligands serves as a prime example of a novel chemotype with an enhanced research profile, born from the combination of a unique 3D scaffold and strategic derivatization. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

While foundational methods for synthesizing 1,4-thiazepanes exist, such as the one-pot cyclization of α,β-unsaturated esters with 1,2-amino thiols, future efforts will focus on creating more efficient, stereoselective, and scalable synthetic pathways. nih.govresearchgate.net Current methods can be time-consuming (taking anywhere from 0.5 to 72 hours) and sometimes result in low yields. nih.gov Improving these synthetic strategies is critical for generating diverse libraries needed for extensive biological screening.

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of catalytic enantioselective methods to access specific isomers of 3-(Trifluoromethyl)-1,4-thiazepane is a high-priority research area. Drawing inspiration from syntheses of related heterocyclic systems, several strategies could be envisioned.

Organocatalysis, particularly using chiral phosphoric acids, has proven effective in the enantioselective synthesis of chiral 1,4-benzodioxepines through intramolecular oxetane (B1205548) desymmetrization. nih.gov A similar approach could be developed to control the stereocenter at the 3-position of the thiazepane ring during cyclization. Furthermore, palladium-catalyzed asymmetric α-allylation has been successfully used to create enantioenriched annulated azepane scaffolds, demonstrating the power of transition-metal catalysis in synthesizing complex seven-membered rings with high enantiopurity (97-98% ee). researchgate.net Adapting such transition-metal-catalyzed or organocatalytic strategies would represent a significant leap forward, enabling the synthesis of specific, biologically relevant enantiomers of this compound.

MethodCatalyst TypePotential Advantages
Asymmetric OrganocatalysisChiral Phosphoric AcidMetal-free conditions, high enantioselectivity. nih.gov
Transition-Metal CatalysisPalladium-based complexesHigh efficiency, excellent stereocontrol, functional group tolerance. researchgate.net
Asymmetric Sulfa-Michael AdditionOrganocatalystDirect formation of the C-S bond with stereocontrol. nih.gov

To accelerate the discovery process, modern synthetic chemistry is increasingly turning to flow chemistry and automation. researchgate.net These technologies offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, reduced waste, and the potential for high-throughput library generation. researchgate.net

The one-pot synthesis of 1,4-thiazepanones, the precursors to 1,4-thiazepanes, is an ideal candidate for adaptation to a continuous flow process. nih.govresearchgate.net A flow reactor could integrate the initial tandem conjugate addition/cyclization reaction with an in-line reduction step to directly yield the 1,4-thiazepane (B1286124) core. researchgate.net This could be followed by automated purification, enabling the rapid and efficient production of a diverse array of analogs for biological testing. researchgate.net Such an approach would significantly shorten the time required to build and screen compound libraries, accelerating the structure-activity relationship (SAR) studies needed to optimize lead compounds. nih.govresearchgate.net

Exploration of Undiscovered Biological Research Space

The true potential of this compound lies in its application against novel biological targets. The three-dimensional nature of the thiazepane ring makes it an excellent scaffold for fragment-based ligand discovery, as it can explore chemical space not accessible to the flat, aromatic compounds that dominate many screening libraries. nih.govresearchgate.netnih.gov

Recent research has identified acylated 1,4-thiazepanes as novel ligands for BET (bromodomain and extraterminal domain) bromodomains, specifically showing affinity for BRD4. nih.govnih.gov Bromodomains are crucial protein-protein interaction modules that regulate gene transcription, making them important targets in cancer research. researchgate.net This initial finding provides a clear direction for future research: to synthesize and screen a library of this compound derivatives to optimize binding to BRD4 and to test for activity against other members of the bromodomain family.

Beyond bromodomains, the scaffold could be screened against other challenging targets. Many cancers rely on specific metabolic and survival pathways for their growth. nih.gov Targeting enzymes like glutathione (B108866) reductase (GSHR) or key signaling pathways such as PI3K/Akt and Ras/ERK represents a promising strategy for developing new anticancer agents. nih.gov A library of this compound analogs could be evaluated for inhibitory activity against these and other novel targets, such as the VEGFR-2 and EGFR kinases, which are critical in tumor angiogenesis and proliferation. frontiersin.org

Target ClassSpecific Example(s)Biological Function & Rationale
Protein-Protein InteractionsBET Bromodomains (e.g., BRD4)Epigenetic readers; regulate gene transcription. 1,4-thiazepanes are known ligands. nih.govnih.gov
Metabolic EnzymesGlutathione Reductase (GSHR)Key enzyme in cellular redox homeostasis, often upregulated in cancer cells. nih.gov
Kinase Signaling PathwaysPI3K/Akt, Ras/ERKCrucial pathways for cancer cell survival, proliferation, and growth. nih.gov
Receptor Tyrosine KinasesVEGFR-2, EGFRRegulate angiogenesis and cell differentiation; established cancer targets. frontiersin.org

Advanced Computational Integration in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. tue.nlnih.gov These computational tools can predict molecular properties, generate novel chemical structures, and help identify promising drug candidates from vast virtual libraries.

Machine learning models, particularly deep learning approaches, can be trained to predict the biological activity and physicochemical properties of molecules with high accuracy. tue.nlarxiv.org For the this compound scaffold, a quantitative structure-activity relationship (QSAR) model could be developed using an initial dataset of synthesized analogs and their measured affinity for a target like BRD4. This model could then be used to screen a large virtual library of related compounds, prioritizing the most promising candidates for synthesis and saving significant time and resources. tue.nlresearchgate.net Advanced architectures like Directed Message-Passing Neural Networks (D-MPNN) are particularly effective for predicting chemical properties directly from a molecule's graph structure. arxiv.org

Furthermore, generative AI models offer the exciting possibility of de novo drug design. nih.govyoutube.com These models can learn the underlying chemical rules from a set of known active compounds and then generate entirely new molecules that are optimized for specific properties, such as high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov By applying generative AI to the 1,4-thiazepane scaffold, researchers could discover novel derivatives with enhanced therapeutic potential that might not be conceived through traditional medicinal chemistry approaches. youtube.com

Enhanced Virtual Screening and Design Methodologies

The rational design of novel therapeutic agents increasingly relies on sophisticated computational techniques to navigate the vast chemical space and identify promising lead candidates. Virtual screening, a cornerstone of this approach, can be significantly enhanced by a deep understanding of the structural and physicochemical properties of the molecules under investigation. For a compound such as this compound, which combines a flexible seven-membered heterocyclic core with a potent trifluoromethyl (CF3) group, tailored in silico methodologies are essential for accurately predicting its biological potential.

The presence of the trifluoromethyl group is a critical consideration for any virtual screening campaign. The CF3 group is a bioisostere often used to replace a methyl or chloro group to modulate a compound's electronic properties, lipophilicity, and metabolic stability. wikipedia.org Its strong electron-withdrawing nature can influence pKa and hydrogen bonding capabilities, while its size, comparable to an isopropyl group, impacts steric interactions within a biological target's binding site. nih.gov Advanced virtual screening protocols must therefore employ scoring functions that accurately model the complex interactions of the CF3 group, including halogen bonding and dipole-dipole interactions, which are not always well-represented in standard force fields. mdpi.com

The 1,4-thiazepane scaffold presents another layer of complexity. As a seven-membered ring, it possesses significant conformational flexibility. nih.gov Unlike rigid aromatic systems, this flexibility allows the molecule to adopt numerous shapes, which can be both an advantage for fitting into diverse binding pockets and a challenge for computational modeling. mdpi.com Enhanced virtual screening methods must incorporate robust conformational search algorithms, such as molecular dynamics simulations or sophisticated Monte Carlo methods, to explore the accessible conformational space of the thiazepane ring adequately. This ensures that the most biologically relevant conformations are identified and used in subsequent docking and scoring procedures. mdpi.com

The integration of machine learning and artificial intelligence models represents a further enhancement of virtual screening for molecules like this compound. These models can be trained on large datasets of fluorinated compounds to recognize quantitative structure-activity relationships (QSAR) that might not be immediately obvious, thereby improving the accuracy of binding affinity predictions and filtering of large compound libraries. nih.gov

Table 1: Structural Features of this compound and Implications for Virtual Screening

Structural FeatureKey Physicochemical PropertiesImplications for Enhanced Virtual Screening & Design
Trifluoromethyl (CF3) Group High electronegativity, increased lipophilicity, metabolic stability, potential for halogen bonding. wikipedia.orgbohrium.comRequires specialized force fields and scoring functions to accurately model electronic and steric effects. Crucial for predicting binding affinity and metabolic profile. nih.govmdpi.com
1,4-Thiazepane Ring Seven-membered saturated heterocycle, high conformational flexibility. nih.govNecessitates advanced conformational search algorithms (e.g., molecular dynamics) to identify low-energy, bioactive conformations for docking. mdpi.com
Sulfur and Nitrogen Heteroatoms Potential sites for hydrogen bonding and coordination. Influence ring conformation and polarity.Docking protocols must correctly evaluate potential interactions with receptor site residues. NBO (Natural Bond Orbital) analysis can help understand charge distribution. researchgate.net

Material Science and Beyond: Potential Non-Biological Applications

While the structural motifs found in this compound are often explored for medicinal chemistry, they also possess inherent properties that suggest potential in non-biological applications, particularly in the realm of material science. The unique combination of a fluorinated alkyl group and a sulfur-containing heterocycle opens avenues for the development of novel functional materials.

Fluorinated compounds, in general, are known for their unique characteristics, including high thermal stability, chemical resistance, and low surface energy. researchgate.netnih.gov The incorporation of a trifluoromethyl group into a molecular structure can significantly enhance these properties. chemicalbook.com This makes derivatives of this compound potential candidates for creating robust polymers or specialty chemicals. Fluorinated heterocycles are increasingly being investigated for applications in advanced materials, including dyes and membranes. mdpi.comnih.gov

The 1,4-thiazepane ring itself, containing both a sulfur and a nitrogen atom, offers sites for further chemical modification. The sulfur atom, for instance, could be oxidized to create sulfoxides or sulfones, thereby modulating the polarity and reactivity of the molecule. This versatility allows for the fine-tuning of the compound's properties to suit specific material science applications. Furthermore, sulfur-containing heterocycles have been explored in the context of organocatalysis and as ligands for metal complexes, suggesting that the thiazepane scaffold could serve as a novel building block in these areas. nih.gov

Exploration in Functional Materials Research (if applicable to this specific structure)

Although specific research into this compound for functional materials is not widely documented, its constituent parts provide a strong basis for potential exploration. The primary driver for its applicability in this field is the trifluoromethyl group.

The high electronegativity and stability of the C-F bond contribute to materials with desirable properties such as hydrophobicity and thermal resistance. nih.gov For example, fluorinated polymers often exhibit low friction coefficients and high resistance to chemical degradation, making them suitable for specialized coatings and electronic components. researchgate.net The presence of the CF3 group in a molecule like this compound could make it a valuable monomer or additive for creating new fluoropolymers with tailored properties.

Furthermore, sulfur-containing heterocycles, such as thiophenes, are foundational to the field of organic electronics due to their excellent charge-transport properties. nih.gov While the saturated 1,4-thiazepane ring does not possess the conjugation of thiophene (B33073), it could serve as a flexible, three-dimensional linker in the architecture of more complex functional materials. Its ability to act as a ligand for transition metals could also be exploited to create novel catalysts or materials with interesting magnetic or optical properties. The combination of the robust CF3 group and the versatile thiazepane ring suggests that this compound could be a fruitful, if currently unexplored, candidate for functional materials research.

Table 2: Potential Non-Biological Applications Based on Structural Components

Structural ComponentRelevant PropertiesPotential Application Areas in Functional Materials
Trifluoromethyl (CF3) Group Thermal stability, chemical inertness, hydrophobicity, strong dipole moment. nih.govchemicalbook.comDevelopment of specialty polymers, resistant coatings, advanced dielectrics, and liquid crystals.
1,4-Thiazepane Scaffold Sulfur and nitrogen heteroatoms for coordination, flexible 3D structure. nih.govSynthesis of novel organocatalysts, ligands for metal-organic frameworks (MOFs), and unique monomer units for specialty polymers.
Combined Structure A unique blend of fluorinated and heterocyclic character.Creation of functional materials with a tailored balance of stability, flexibility, and chemical reactivity for applications in electronics or catalysis. mdpi.comnih.gov

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodYieldConditionsReference
HCl/dioxane deprotection82%RT, overnight stirring
Carbazolyldiamine substitution48%THF, Et₃N, 3 days

[Basic] Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • HPLC : Retention time analysis (e.g., 0.83 minutes under SQD-AA05 conditions) for purity assessment .
  • LCMS : Confirmation of molecular ion peaks (e.g., m/z 236 [M+H]⁺ for related aniline intermediates) .
  • NMR : Structural elucidation of regioisomers and trifluoromethyl group positioning (¹H/¹³C/¹⁹F NMR) .
  • X-ray crystallography : Resolves conformational ambiguities in the thiazepane ring, though limited by crystal formation challenges .

[Advanced] How does the thiazepane ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The thiazepane’s seven-membered ring introduces steric and electronic effects:

  • Steric hindrance : The sulfur atom and trifluoromethyl group reduce accessibility to nucleophiles, favoring ring-opening over substitution in some cases .
  • Electronic effects : The electron-withdrawing trifluoromethyl group polarizes adjacent bonds, enhancing electrophilicity at specific positions (e.g., para to CF₃) .
  • Mechanistic studies : Use kinetic isotopic effects (KIE) or DFT calculations to map transition states .

[Advanced] What role does this compound play in structure-activity relationship (SAR) studies for CNS drug candidates?

Methodological Answer:
The compound serves as a scaffold for dopamine D3 receptor ligands:

  • Bioisosteric replacement : Replacing 1,4-diazepane with thiazepane modulates lipophilicity and blood-brain barrier penetration .
  • SAR findings :
    • Trifluoromethyl group : Enhances metabolic stability and receptor binding affinity .
    • Ring size : Seven-membered thiazepane improves conformational flexibility compared to six-membered analogs .
  • In vitro assays : Radioligand binding assays (e.g., D3 receptor IC₅₀) validate target engagement .

[Advanced] How do pH and solvent systems affect the stability of this compound?

Methodological Answer:
Stability is sensitive to:

  • pH : Acidic conditions (pH < 4) promote ring-opening via protonation of the nitrogen, while neutral/basic conditions stabilize the ring .
  • Solvent polarity : Aprotic solvents (e.g., DCM) enhance stability compared to protic solvents (e.g., MeOH) .
  • Storage : Dry, room-temperature conditions prevent hydrolysis (validated by long-term stability studies) .

[Advanced] How can researchers resolve contradictions in reported synthetic yields or analytical data for this compound?

Methodological Answer:
Address discrepancies via:

  • Reproducibility checks : Validate reaction conditions (e.g., stoichiometry, solvent purity) .
  • Advanced analytics : Use high-resolution MS or 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity .
  • Data normalization : Compare yields against internal standards (e.g., 82% vs. 48% yields reflect differing synthetic pathways) .

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